molecular formula C18H23ClN4OS B2847074 5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1197701-26-0

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide

Numéro de catalogue: B2847074
Numéro CAS: 1197701-26-0
Poids moléculaire: 378.92
Clé InChI: ISAAILZIMDIJJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a pyrimidine derivative featuring a chloro group at position 5, a methylsulfanyl group at position 2, and a carboxamide substituent at position 2. The carboxamide side chain includes a dimethylamino group and a 4-ethylphenyl ethyl moiety. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural similarity to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors.

Propriétés

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4OS/c1-5-12-6-8-13(9-7-12)15(23(2)3)11-20-17(24)16-14(19)10-21-18(22-16)25-4/h6-10,15H,5,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAAILZIMDIJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C2=NC(=NC=C2Cl)SC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structure-Activity Relationships (SAR)

  • 4-Ethylphenyl vs. Fluorophenyl : The ethyl group enhances lipophilicity, while fluorine in ’s compound may improve metabolic stability.
  • Methylsulfanyl vs.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

  • Chlorination : Introduction of the chloro group at position 5 using POCl₃ or PCl₅ under reflux conditions .
  • Sulfanyl group installation : Thiolation at position 2 via nucleophilic substitution with NaSH or thiourea in polar aprotic solvents (e.g., DMF) .
  • Carboxamide coupling : Reaction of the carboxylic acid intermediate with the amine-containing side chain (e.g., 2-(dimethylamino)-2-(4-ethylphenyl)ethylamine) using coupling agents like EDC/HOBt . Critical parameters :
  • Temperature control (60–80°C for thiourea-mediated thiolation).
  • Solvent selection (DMF enhances solubility but may require rigorous purification to remove dimethylamine byproducts).
  • Yield optimization via HPLC monitoring (reported yields: 45–68%) .

Q. How is structural characterization performed, and what analytical techniques are essential?

  • NMR spectroscopy :
  • ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., δ 2.5 ppm for methylsulfanyl protons; δ 165 ppm for carboxamide carbonyl) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the dimethylamino-ethylphenyl side chain .
    • HPLC-MS : Validates purity (>95%) and molecular weight (observed m/z: 435.2 [M+H]⁺) .
    • X-ray crystallography : Resolves stereoelectronic effects of the dimethylamino group on the carboxamide conformation (if crystals are obtainable) .

Q. What preliminary biological screening strategies are recommended?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
  • Cellular cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Solubility/pharmacokinetics : LogP measurement via shake-flask method (predicted LogP: 3.2 ± 0.3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable substituent libraries :
PositionModificationObserved Effect (vs. parent compound)
2 (SMe)Replace with SO₂MeReduced cytotoxicity (IC₅₀ increases from 12 µM to >50 µM) .
Side chain (dimethylamino)Replace with piperidineEnhanced blood-brain barrier penetration (PAMPA assay) .
  • Computational modeling : Docking studies (AutoDock Vina) predict interactions with kinase ATP-binding pockets (ΔG: −9.2 kcal/mol) .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Assay validation : Confirm target engagement using CETSA (cellular thermal shift assay) to verify binding in live cells .
  • Metabolite profiling : LC-MS/MS identifies rapid N-demethylation of the dimethylamino group in hepatic microsomes, explaining reduced in vivo activity .
  • Formulation adjustments : Use cyclodextrin-based delivery systems to improve bioavailability (tested in murine models) .

Q. What strategies mitigate off-target effects observed in high-throughput screens?

  • Counter-screening : Test against panels of structurally similar enzymes (e.g., kinome-wide profiling with Eurofins KinaseProfiler) .
  • Proteomic profiling : SILAC-based mass spectrometry identifies unintended interactions with heat shock proteins .
  • Crystallographic refinement : Modify the carboxamide linker to reduce flexibility and improve selectivity (e.g., replace ethylphenyl with cyclopropyl) .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Quantum mechanics (QM) : Calculate bond dissociation energies (BDE) to predict vulnerable sites (e.g., methylsulfanyl group has BDE = 75 kcal/mol, prone to oxidative cleavage) .
  • Machine learning : Train models on ADMET datasets (e.g., ChEMBL) to prioritize derivatives with lower CYP3A4 inhibition .
  • MD simulations : Analyze solvent-accessible surface area (SASA) to predict aggregation-prone regions .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting cytotoxicity results using orthogonal assays (e.g., ATP-lite vs. resazurin) and primary cell lines .
  • Scale-up challenges : Replace DMF with Cyrene (a biodegradable solvent) to improve green chemistry metrics without compromising yield .

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